Sodium 4-(3-methyl-2-buten-2-yl)benzoate
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Overview
Description
Sodium 4-(3-methyl-2-buten-2-yl)benzoate is an organic compound with the molecular formula C12H13NaO2 and a molecular weight of 212.224. This compound is characterized by the presence of a benzoate group substituted with a 3-methyl-2-buten-2-yl moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of Sodium 4-(3-methyl-2-buten-2-yl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-methyl-2-buten-2-ol, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Sodium 4-(3-methyl-2-buten-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the benzoate group to benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, leading to the formation of different substituted benzoates. Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium 4-(3-methyl-2-buten-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the manufacture of various industrial products, including polymers and resins.
Mechanism of Action
The mechanism of action of Sodium 4-(3-methyl-2-buten-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzoate group can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The 3-methyl-2-buten-2-yl moiety may also play a role in enhancing the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Sodium 4-(3-methyl-2-buten-2-yl)benzoate can be compared with other similar compounds, such as:
Sodium benzoate: A simple benzoate salt without the 3-methyl-2-buten-2-yl substitution.
Sodium 4-(2-methyl-2-buten-2-yl)benzoate: A similar compound with a different alkyl substitution.
Sodium 4-(3-methyl-2-penten-2-yl)benzoate: Another related compound with a different alkyl chain length. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Sodium 4-(3-methyl-2-buten-2-yl)benzoate, a compound derived from the esterification of benzoic acid with 3-methyl-2-buten-2-ol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique prenylated structure, which is believed to enhance its biological properties. The prenyl group (3-methyl-2-buten-2-yl) attached to the benzoate moiety is crucial for its interaction with biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against various strains of bacteria, including drug-resistant strains like Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics when used in combination with them, suggesting a synergistic effect.
Table 1: Antimicrobial Activity Against MRSA Strains
Compound | MIC (μg/mL) |
---|---|
This compound | 10 |
Vancomycin | 25 |
Ciprofloxacin | 100 |
Methicillin | 50 |
The results indicate that this compound can significantly enhance the efficacy of traditional antibiotics, potentially reducing the dosages required and minimizing side effects associated with higher antibiotic use .
Antioxidant Properties
In addition to its antimicrobial effects, this compound has been studied for its antioxidant capabilities. The compound has been shown to trap reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
The antioxidant mechanism is believed to involve direct interaction with ROS, leading to a decrease in cellular oxidative stress levels. Studies have demonstrated that the presence of this compound significantly lowers ROS levels compared to untreated controls, indicating its protective role in cellular environments .
Case Studies
Several case studies have explored the biological activity of this compound:
- Synergistic Effects with Antibiotics : A study investigated the combination of this compound with ciprofloxacin. The results showed a marked decrease in ROS levels when both compounds were administered together, enhancing the overall antibacterial effect .
- Cell Culture Studies : In vitro studies using human cell lines demonstrated that this compound could protect against oxidative damage induced by various stressors, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .
Properties
IUPAC Name |
sodium;4-(3-methylbut-2-en-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2.Na/c1-8(2)9(3)10-4-6-11(7-5-10)12(13)14;/h4-7H,1-3H3,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDCHVCGTPSFDB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C1=CC=C(C=C1)C(=O)[O-])C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.